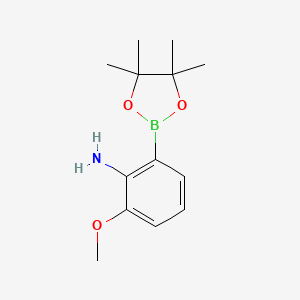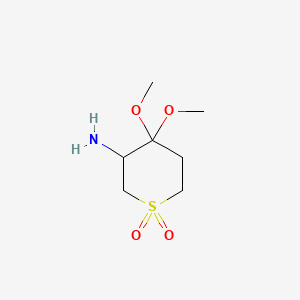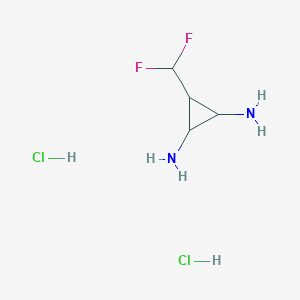
3-(Difluoromethyl)cyclopropane-1,2-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)cyclopropane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C4H10Cl2F2N2 It is characterized by the presence of a difluoromethyl group attached to a cyclopropane ring, which is further substituted with two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)cyclopropane-1,2-diamine dihydrochloride typically involves the difluoromethylation of cyclopropane derivatives. One common method includes the reaction of cyclopropane-1,2-diamine with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced techniques and equipment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)cyclopropane-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylcyclopropane oxides, while reduction can produce cyclopropane-1,2-diamine derivatives .
Scientific Research Applications
3-(Difluoromethyl)cyclopropane-1,2-diamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)cyclopropane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The amine groups may interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)cyclopropane-1,2-diamine: Similar structure but with a trifluoromethyl group.
Cyclopropane-1,2-diamine: Lacks the difluoromethyl group.
3-(Difluoromethyl)cyclopropane-1,2-diol: Contains hydroxyl groups instead of amine groups.
Uniqueness
3-(Difluoromethyl)cyclopropane-1,2-diamine dihydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C4H10Cl2F2N2 |
|---|---|
Molecular Weight |
195.04 g/mol |
IUPAC Name |
3-(difluoromethyl)cyclopropane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C4H8F2N2.2ClH/c5-4(6)1-2(7)3(1)8;;/h1-4H,7-8H2;2*1H |
InChI Key |
XSHDCGANRTVZFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C1N)N)C(F)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


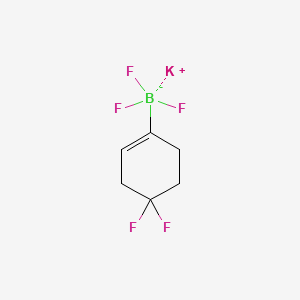
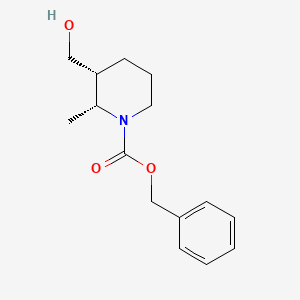
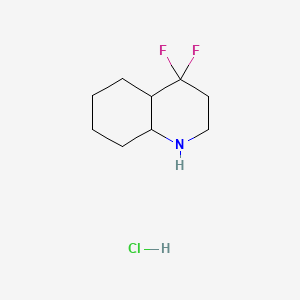
![2-Azaspiro[3.5]nonan-5-ol](/img/structure/B13469037.png)

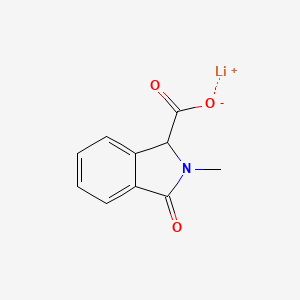
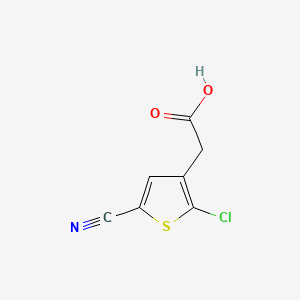

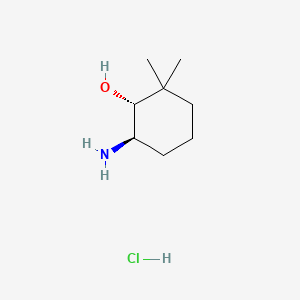
![3-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13469066.png)
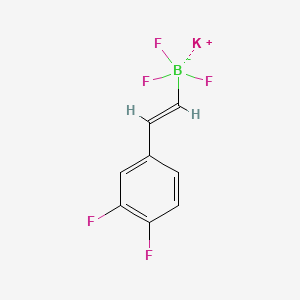
![3-[4-(Azetidin-3-yl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13469077.png)
